N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a base.
Attachment of the Dimethylpropanoyl Group: The dimethylpropanoyl group is attached to the aminoethyl side chain through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific biological context and the nature of the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide
- N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide
- N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Uniqueness
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylpropanoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
YALSLMVQGRSBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
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